3-(Naphthalen-2-yl)piperidine is a chemical compound characterized by a piperidine ring substituted with a naphthalene moiety. Its molecular formula is and it has a molecular weight of approximately . This compound falls under the category of organic compounds, specifically classified as a piperidine derivative. Piperidines are known for their diverse biological activities and are often utilized in medicinal chemistry for drug development.
The synthesis of 3-(Naphthalen-2-yl)piperidine can be performed through several methods, primarily involving the reaction of naphthalene derivatives with piperidine. One common synthetic route involves the nucleophilic substitution of an appropriate naphthalene derivative with piperidine. For instance, the reaction may utilize naphthalene-2-bromide and piperidine in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired compound .
The molecular structure of 3-(Naphthalen-2-yl)piperidine features a piperidine ring (a six-membered ring containing one nitrogen atom) bonded to a naphthalene group (a fused bicyclic aromatic hydrocarbon).
C1CCN(CC1)C2=CC=CC=C2
OOPQLMPRVFBDBP-UHFFFAOYSA-N
.The presence of the naphthalene moiety contributes to the compound's aromatic character, which can influence its reactivity and interaction with biological targets.
3-(Naphthalen-2-yl)piperidine is capable of undergoing various chemical reactions typical of piperidine derivatives:
The compound's properties are influenced by its molecular structure, particularly the presence of the naphthalene moiety which enhances its hydrophobic characteristics .
3-(Naphthalen-2-yl)piperidine is primarily used in scientific research, particularly in medicinal chemistry. Its applications include:
This compound exemplifies the versatility of piperidine derivatives in pharmaceutical applications, making it a valuable subject for ongoing research in drug discovery and development .
Piperidine alkaloids have constituted a cornerstone of medicinal chemistry since the isolation of piperine from black pepper in the 19th century. Their structural evolution accelerated significantly with the advent of synthetic organic chemistry, enabling the development of complex derivatives like 3-(naphthalen-2-yl)piperidine. This compound exemplifies the strategic integration of privileged scaffolds—piperidine’s bioactivity and naphthalene’s planar hydrophobicity—to modulate pharmacological profiles. The 2016 patent (WO2016112284A1) marked a pivotal milestone, disclosing (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as potent inhibitors of the histone demethylase KDM2B for cancer therapy. These molecules demonstrated nanomolar activity in epigenetic modulation, leveraging the piperidine nitrogen for target binding and naphthalene for hydrophobic pocket penetration [1]. Concurrently, bridged piperidine analogs emerged as high-affinity antagonists for the P2Y14 receptor, with compound 15 (MRS4738) exhibiting 3-fold higher affinity than its predecessor, attributed to conformational rigidity imparted by the naphthalene-piperidine fusion [3].
Table 1: Key Milestones in Piperidine-Naphthalene Hybrid Development
Year | Advancement | Therapeutic Target |
---|---|---|
2016 | KDM2B inhibitors with (piperidin-3-yl)(naphthalen-2-yl)methanone core | Epigenetic cancer targets |
2020 | Palladium-catalyzed hydrogenation for fluorinated piperidines | Anticancer prodrug synthesis |
2022 | Rigidified P2Y14R antagonists via piperidine bridging | Inflammatory diseases |
The hybridization of naphthalene and piperidine generates a bifunctional pharmacophore with distinct physicochemical and spatial properties. X-ray crystallography reveals that the piperidine ring adopts a chair conformation, while the naphthalene system maintains near-perpendicular dihedral angles (49.27–75.8°) relative to the heterocycle. This geometry minimizes steric clashes and optimizes electronic interactions [4] [8]. Key structural features include:
Table 2: Molecular Properties of Naphthalene-Piperidine Hybrids
Compound | logD7.4 | Aqueous Solubility (µg/mL) | Notable Structural Feature |
---|---|---|---|
P2Y14R antagonist 1 | 1.9 | 0.36 (pH 7.4) | Zwitterionic character |
Isoquinuclidine 34 | 2.7 | 0.25 (pH 7.4) | Bridged piperidine with reduced lipophilicity |
Lactam 21 | 2.4 | 0.17 (pH 7.4) | Polar lactam ring enhancing solubility |
3-(Naphthalen-2-yl)piperidine derivatives exhibit multifaceted bioactivity across oncology, CNS disorders, and antiviral therapy, underpinned by their target versatility:
Table 3: Pharmacological Targets of 3-(Naphthalen-2-yl)piperidine Derivatives
Therapeutic Area | Molecular Target | Lead Compound | Activity |
---|---|---|---|
Oncology | KDM2B demethylase | WO2016112284A1 | IC50 < 100 nM |
Tubulin polymerization | Compound 6 | EC50 = 2.1 µM (MGC-803) | |
CNS Disorders | Monoamine transporters | 2j | Triple reuptake inhibition |
Inflammation | P2Y14 receptor | MRS4738 | IC50 = 8.0 nM (binding) |
The scaffold’s synthetic versatility enables rapid diversification: hydrogenation of pyridine precursors using cobalt or ruthenium catalysts affords stereoselective piperidines [2], while Mannich reactions introduce arylalkyl pharmacophores at C3 [7]. Recent advances in asymmetric hydrogenation (e.g., iridium/P,N-ligand systems) yield enantiopure intermediates for CNS-active derivatives, mitigating racemate-related off-target effects [2].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3